molecular formula C10H16N2O3S B13345550 2-(aminomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

2-(aminomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Katalognummer: B13345550
Molekulargewicht: 244.31 g/mol
InChI-Schlüssel: YQVIRUAKYDRCGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(aminomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This compound features a benzenesulfonamide core with an aminomethyl group and a hydroxyethyl group attached, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with benzenesulfonyl chloride, which reacts with N-methyl-2-aminoethanol to form N-(2-hydroxyethyl)-N-methylbenzenesulfonamide.

    Aminomethylation: The next step involves the introduction of the aminomethyl group. This can be achieved through a Mannich reaction, where formaldehyde and a secondary amine (such as dimethylamine) are used to introduce the aminomethyl group onto the benzenesulfonamide core.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(aminomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.

Major Products

    Oxidation: Formation of N-(2-oxoethyl)-N-methylbenzenesulfonamide.

    Reduction: Formation of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(aminomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties, similar to other sulfonamides.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(aminomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting the activity of bacterial enzymes, thereby preventing the synthesis of essential bacterial components. This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with a similar antibacterial mechanism.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for antibacterial therapy.

    N-(2-hydroxyethyl)-N-methylbenzenesulfonamide: Lacks the aminomethyl group but shares similar chemical properties.

Uniqueness

2-(aminomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is unique due to the presence of both the aminomethyl and hydroxyethyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications.

Eigenschaften

Molekularformel

C10H16N2O3S

Molekulargewicht

244.31 g/mol

IUPAC-Name

2-(aminomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C10H16N2O3S/c1-12(6-7-13)16(14,15)10-5-3-2-4-9(10)8-11/h2-5,13H,6-8,11H2,1H3

InChI-Schlüssel

YQVIRUAKYDRCGU-UHFFFAOYSA-N

Kanonische SMILES

CN(CCO)S(=O)(=O)C1=CC=CC=C1CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.